molecular formula C12H17N3O5 B12387359 Cyclopetide 2

Cyclopetide 2

Cat. No.: B12387359
M. Wt: 283.28 g/mol
InChI Key: VGNAMNNHMPYOHS-YUMQZZPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclic peptides, including Cyclopetide 2, often involves complex macrocyclization techniques. One notable method is the “CyClick” strategy, which is highly chemoselective for the N-terminus of the peptide with a C-terminal aldehyde. This method facilitates the formation of a stable 4-imidazolidinone-cyclic peptide with high diastereoselectivity (>99%) under mild reaction conditions . Another common approach is lactamization, which can be performed in solution-phase following solid-phase peptide synthesis or on-resin cyclization .

Industrial Production Methods

Industrial production of cyclic peptides typically involves solid-phase peptide synthesis (SPPS) followed by cyclization. The use of automated peptide synthesizers and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopetide 2, like other cyclic peptides, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified cyclic peptides with altered biological activities and stability profiles .

Scientific Research Applications

Cyclopetide 2 has a wide range of scientific research applications:

Mechanism of Action

Cyclopetide 2 exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Cyclopetide 2 can be compared with other cyclic peptides such as:

List of Similar Compounds

Properties

Molecular Formula

C12H17N3O5

Molecular Weight

283.28 g/mol

IUPAC Name

3-[(3S,11aS)-1,4,7-trioxo-2,3,5,6,9,10,11,11a-octahydropyrrolo[1,2-a][1,4,7]triazonin-3-yl]propanoic acid

InChI

InChI=1S/C12H17N3O5/c16-9-6-13-11(19)7(3-4-10(17)18)14-12(20)8-2-1-5-15(8)9/h7-8H,1-6H2,(H,13,19)(H,14,20)(H,17,18)/t7-,8-/m0/s1

InChI Key

VGNAMNNHMPYOHS-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCC(=O)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NCC(=O)N2C1)CCC(=O)O

Origin of Product

United States

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